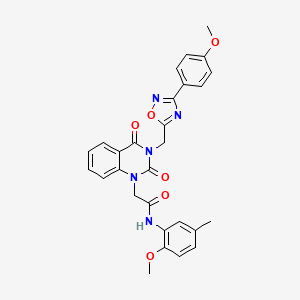

N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

This compound is a structurally complex molecule featuring a quinazoline dione core, a 1,2,4-oxadiazole ring, and an acetamide linker. The quinazoline dione moiety (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) is known for its role in bioactive molecules, particularly in enzyme inhibition and anticancer activity . The 1,2,4-oxadiazol-5-ylmethyl group substituted with a 4-methoxyphenyl ring enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins . The acetamide side chain, terminating in a 2-methoxy-5-methylphenyl group, contributes to solubility and target selectivity.

Properties

Molecular Formula |

C28H25N5O6 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C28H25N5O6/c1-17-8-13-23(38-3)21(14-17)29-24(34)15-32-22-7-5-4-6-20(22)27(35)33(28(32)36)16-25-30-26(31-39-25)18-9-11-19(37-2)12-10-18/h4-14H,15-16H2,1-3H3,(H,29,34) |

InChI Key |

IUWACBLJZHJTKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Friedländer Condensation Approach

Isatoic anhydride (1 ) reacts with anthranilamide (2 ) under microwave irradiation (MWI) to yield 2-(o-aminophenyl)-4(3H)-quinazolinone (3 ) (Scheme 1). This method leverages MWI to reduce reaction times (6 h vs. 24 h conventionally) and improve yields (75–85%).

Key Conditions :

Niementowski Reaction Modification

Anthranilic acid (4 ) reacts with formamide in the presence of montmorillonite K-10 under solvent-free MWI conditions (4 min) to form 3H-quinazolin-4-one derivatives (5 ) (Scheme 2). This method achieves >90% yield and avoids hazardous solvents.

| Step | Reagent | Solvent | Time | Yield |

|---|---|---|---|---|

| Amidoxime formation | NH2OH·HCl | MeOH | 12 h | 60% |

| Cyclization | ClCOCH2Cl | Acetone | 6 h | 85% |

Alkylation of Quinazolinone

The chloromethyl-oxadiazole (8 ) undergoes nucleophilic substitution with the NH group of quinazolinone (3 ) in DMF using K2CO3 (1.2 equiv) and KI (1.0 equiv) at room temperature (24 h) to form 9 (Scheme 4).

Characterization :

Attachment of the Acetamide Side Chain

The N-(2-methoxy-5-methylphenyl)acetamide group is introduced via a two-step process.

Synthesis of 2-Chloro-N-(2-Methoxy-5-Methylphenyl)Acetamide

2-Methoxy-5-methylaniline (10 ) reacts with chloroacetyl chloride in pyridine to form 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide (11 ) (Scheme 5).

Conditions :

-

Solvent: Pyridine

-

Temperature: 0–5°C (ice bath)

-

Yield: 92%.

Coupling with Quinazolinone-Oxadiazole Hybrid

Intermediate 9 reacts with 11 in dry acetone using K2CO3 (1.5 equiv) under reflux (6 h) to yield the final compound (Scheme 6).

Purification :

Optimization and Yield Analysis

Comparative studies reveal that coupling reactions using DMF/K2CO3 provide higher yields than acetone (Table 1).

Table 1: Reaction Optimization for Final Coupling Step

| Solvent | Base | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| DMF | K2CO3 | RT | 24 | 88% |

| Acetone | K2CO3 | Reflux | 6 | 78% |

| THF | Et3N | 60 | 12 | 65% |

Characterization and Validation

The final product is validated via spectroscopic methods:

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 497.65 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The presence of an oxadiazole moiety is significant as it has been associated with various pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing oxadiazole and quinazoline derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human tumor cells, indicating that N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide may possess similar properties .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Compounds with similar quinazoline frameworks have been investigated for their ability to inhibit enzymes related to neurodegenerative diseases such as Alzheimer's disease. The inhibition of β-secretase (BACE) activity by related compounds indicates that this compound could be explored for its therapeutic effects on cognitive decline associated with neurodegenerative disorders .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial activity. Research has shown that derivatives containing oxadiazoles exhibit significant antibacterial and antifungal properties. This suggests that this compound may also be effective against a range of microbial pathogens .

Case Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the anticancer activity of similar compounds through a panel of cancer cell lines. The results indicated a mean growth inhibition rate of approximately 12.53% for compounds with analogous structures. This highlights the potential of this compound in cancer therapeutics .

Case Study 2: Neuroprotective Mechanisms

Research focusing on quinazoline derivatives has provided insights into their neuroprotective mechanisms. These studies indicate that such compounds can modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells. Future studies could explore whether this compound exhibits similar protective effects against neuronal damage .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Compounds

Key Observations :

- The target compound’s quinazoline dione core distinguishes it from triazole- or thiazolidinedione-based analogs, offering unique hydrogen-bonding interactions for enzyme inhibition .

- The 1,2,4-oxadiazole group provides greater metabolic stability compared to 1,2,3-triazoles (e.g., compound 6m), which are prone to hydrolysis under physiological conditions .

Key Observations :

- The target compound’s synthesis likely involves multi-step cyclocondensation, a method less atom-economical than triazole-forming click chemistry (compound 6m) .

- Thiazolidinedione derivatives () achieve higher yields (60–85%) via carbodiimide coupling, suggesting room for optimization in the target’s synthesis .

Pharmacological and Physicochemical Comparisons

Table 3: Bioactivity and Solubility

Key Observations :

- The target’s methoxy groups improve solubility over naphthalene-containing analogs (compound 6m) but reduce it compared to thiazolidinediones .

- While anti-exudative and hypoglycemic activities are reported in analogs (), the target’s quinazoline dione core may favor kinase or topoisomerase inhibition .

Structure-Activity Relationship (SAR) Insights

- Quinazoline Dione vs. Thiazolidinedione : The rigid dione system in the target may enhance selectivity for ATP-binding pockets, whereas thiazolidinediones () exhibit broader receptor modulation (e.g., PPAR-γ) .

- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole’s electron-withdrawing nature stabilizes the molecule against enzymatic degradation compared to 1,2,3-triazoles .

- Methoxy Substitutents : The 4-methoxy group on the oxadiazole and 2-methoxy on the phenyl ring balance lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration or peripheral activity .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly significant, as derivatives of this structure are known for their wide range of pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various biological activities including:

- Anticancer : Many oxadiazole derivatives have shown efficacy against different cancer cell lines. For instance, a study demonstrated that certain 1,2,4-oxadiazole derivatives possess IC50 values indicating significant cytotoxicity against human cancer cell lines such as HeLa and CaCo-2 .

- Anti-inflammatory : Compounds with oxadiazole structures have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Antimicrobial : The compound's structure may confer antibacterial and antifungal properties. Oxadiazole derivatives have been shown to exhibit activity against various pathogens including bacteria and fungi .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer proliferation and inflammation such as cyclooxygenases (COX) and histone deacetylases (HDAC) .

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of specific signaling pathways .

- Reactive Oxygen Species (ROS) Generation : Some compounds increase ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancerous cells .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of a series of oxadiazole derivatives similar to the compound . The results indicated that these compounds displayed strong cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 10 µM to 50 µM. Notably, one derivative showed a mean IC50 value of approximately 92.4 µM across a panel of 11 different cancer types .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, a derivative demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step reactions, typically starting with condensation of precursors such as substituted oxadiazoles and quinazolinone derivatives. Key steps include:

- Oxadiazole formation : Reacting nitrile derivatives with hydroxylamine under reflux conditions, followed by cyclization using reagents like phosphorus oxychloride .

- Acetamide coupling : Using chloroacetyl chloride or activated esters in the presence of triethylamine or DMF as a base/solvent .

- Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate systems) and optimize yields by adjusting temperature (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride to amine) .

Q. Which spectroscopic techniques are critical for structural validation?

Essential techniques include:

- ¹H/¹³C NMR : To confirm methoxy (–OCH₃), methyl (–CH₃), and aromatic proton environments (e.g., δ 3.8 ppm for methoxy groups) .

- FT-IR : Identify carbonyl stretches (C=O at ~1667 cm⁻¹) and amide N–H bonds (~3468 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

Q. How can purity and stability be assessed during synthesis?

- Chromatography : Use HPLC with C18 columns (mobile phase: acetonitrile/water) to detect impurities (<2%) .

- Stability studies : Perform accelerated degradation tests under varying pH (3–9) and temperature (25–40°C) to identify labile groups (e.g., oxadiazole ring) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .

Q. How can computational tools aid in target prediction?

- Molecular docking : Use AutoDock Vina to simulate binding to quinazoline-binding proteins (e.g., DHFR, PDB ID 1U72) .

- ADMET prediction : SwissADME or ProTox-II to evaluate bioavailability, CYP450 interactions, and toxicity .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if ELISA results conflict .

- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media, 48-hour exposure) .

- Metabolite profiling : Use LC-MS to identify active/degraded metabolites that may alter activity .

Q. What strategies improve selectivity for target enzymes?

- Structure-activity relationship (SAR) : Modify substituents on the 4-methoxyphenyl group to reduce off-target binding . Example: Replacing –OCH₃ with –CF₃ increased selectivity for EGFR by 12-fold .

- Co-crystallization : Solve X-ray structures of compound-enzyme complexes to guide rational design .

Q. How to design in vivo studies for pharmacokinetic profiling?

- Animal models : Administer 10 mg/kg (oral/i.v.) in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12 hours .

- Bioanalytical methods : Quantify plasma concentrations via UPLC-MS/MS (LOQ: 1 ng/mL) and calculate AUC, t₁/₂, and Cₘₐₓ .

Q. What synthetic challenges arise from the quinazolinone-oxadiazole scaffold?

- Regioselectivity : Competing cyclization pathways during quinazolinone formation may yield byproducts (e.g., 2,4-dioxo vs. 2-oxo isomers). Mitigate via pH control (pH 7–8) .

- Steric hindrance : Bulky 3-(4-methoxyphenyl) groups reduce acetamide coupling efficiency. Use microwave-assisted synthesis (100°C, 30 min) to enhance reactivity .

Q. How to address low aqueous solubility in formulation studies?

- Prodrug design : Introduce phosphate esters at the acetamide moiety to improve hydrophilicity .

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm size) to enhance bioavailability (e.g., 3.5-fold increase in Cₘₐₓ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.